4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1030126-83-0
VCID: VC7672117
InChI: InChI=1S/C27H24ClFN4O2/c1-17-2-11-23-22(16-17)24(31-26(34)18-3-5-19(28)6-4-18)25(30-23)27(35)33-14-12-32(13-15-33)21-9-7-20(29)8-10-21/h2-11,16,30H,12-15H2,1H3,(H,31,34)
SMILES: CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Molecular Formula: C27H24ClFN4O2
Molecular Weight: 490.96

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide

CAS No.: 1030126-83-0

Cat. No.: VC7672117

Molecular Formula: C27H24ClFN4O2

Molecular Weight: 490.96

* For research use only. Not for human or veterinary use.

4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide - 1030126-83-0

Specification

CAS No. 1030126-83-0
Molecular Formula C27H24ClFN4O2
Molecular Weight 490.96
IUPAC Name 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide
Standard InChI InChI=1S/C27H24ClFN4O2/c1-17-2-11-23-22(16-17)24(31-26(34)18-3-5-19(28)6-4-18)25(30-23)27(35)33-14-12-32(13-15-33)21-9-7-20(29)8-10-21/h2-11,16,30H,12-15H2,1H3,(H,31,34)
Standard InChI Key DOYYQTDDEZNPJD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₇H₂₄ClFN₄O₂, with a molecular weight of 490.96 g/mol or 491.0 g/mol when rounded . Its IUPAC name reflects the integration of three key subunits:

  • A 5-methylindole core substituted at the 3-position.

  • A 4-(4-fluorophenyl)piperazine group linked via a carbonyl bridge.

  • A 4-chlorobenzamide substituent at the indole’s 2-position.

The structural complexity is further illustrated by its SMILES notation:
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F.

Physicochemical Properties

Key physicochemical data are summarized below:

PropertyValueSource
CAS Number1030126-83-0
Molecular FormulaC₂₇H₂₄ClFN₄O₂
Molecular Weight490.96 / 491.0
InChI KeyDOYYQTDDEZNPJD-UHFFFAOYSA-N

Solubility, melting point, and boiling point data remain unreported in accessible literature, highlighting gaps in current characterization efforts .

Synthesis and Manufacturing

Synthetic Methodology

The synthesis involves a multi-step sequence, typically beginning with the construction of the indole core followed by successive functionalization:

  • Indole Core Formation:
    The 5-methylindole scaffold is synthesized via cyclization reactions, such as the Fischer indole synthesis, using hydrazine derivatives and ketones.

  • Piperazine Incorporation:
    The indole intermediate reacts with 4-(4-fluorophenyl)piperazine under controlled conditions. Carbodiimide-based coupling agents (e.g., DCC or EDC) facilitate the formation of the amide bond between the indole and piperazine subunits.

  • Benzamide Functionalization:
    In the final step, 4-chlorobenzoyl chloride is introduced to the N-H group of the indole, yielding the target compound.

Optimization Challenges

Critical parameters for maximizing yield and purity include:

  • Temperature Control: Reactions are typically conducted at 0–25°C to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity during coupling steps.

  • Purification: Column chromatography or recrystallization is employed to isolate the final product.

Research Applications and Biological Relevance

Pharmacokinetic Considerations

The lipophilic clorobenzamide group may enhance blood-brain barrier permeability, while the fluorophenyl moiety could improve metabolic stability. These features position the compound as a candidate for further in vitro and in vivo ADMET studies.

Comparative Analysis with Structural Analogs

Key Differentiators

This compound’s uniqueness lies in its 5-methylindole substitution, which distinguishes it from analogs lacking alkyl groups. Comparative studies suggest that methyl groups at the indole’s 5-position can:

  • Enhance receptor binding affinity through steric effects.

  • Alter metabolic clearance rates by modulating cytochrome P450 interactions.

Analog Performance

Analog StructureBiological ActivityReference
5-H-indole derivativeReduced CNS penetration
Non-fluorinated piperazineLower metabolic stability

Industrial and Regulatory Status

Production Scalability

Industrial synthesis would require:

  • Continuous Flow Reactors: To optimize exothermic amidation steps.

  • Quality Control Protocols: HPLC-MS for purity verification (>95% purity).

Future Research Directions

Priority Investigations

  • Biological Screening: Broad-spectrum assays against cancer cell lines, bacterial strains, and neurological targets.

  • Crystallographic Studies: X-ray diffraction to resolve 3D conformation and intermolecular interactions.

  • Structure-Activity Relationships (SAR): Systematic modification of the indole’s methyl group and piperazine’s fluorophenyl substituent.

Collaborative Opportunities

Partnerships with academic and pharmaceutical entities could accelerate translational research, particularly in neuropharmacology and antibiotic development.

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